Loss of GATA4–NKX2-5 Synergy Inhibition Upon Triazole-for-Amine Exchange Confirms Critical Amide Pharmacophore Requirements
In the GATA4–NKX2-5 transcriptional synergy reporter assay, the closest active analog N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (compound 3) inhibits synergy with an IC₅₀ of 3 µM [1]. When the southern amide substituent is replaced by a 1,2,4-triazole ring to yield the target compound (structurally analogous to compounds 47 in the SAR table), activity at 10 µM drops to approximately 100% of control (i.e., no inhibition), representing a greater than 3.3-fold loss in potency at a concentration over three times the IC₅₀ of the amine analog [2].
| Evidence Dimension | Inhibition of GATA4–NKX2-5 transcriptional synergy |
|---|---|
| Target Compound Data | ~100% of control at 10 µM (no inhibition) |
| Comparator Or Baseline | N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (compound 3): IC₅₀ = 3 µM |
| Quantified Difference | >3.3-fold loss in potency; complete loss of inhibition at 10 µM |
| Conditions | COS-1 cell dual-luciferase reporter gene assay; 30 h treatment; data from SAR Table 1 in Välimäki et al. 2019 |
Why This Matters
This demonstrates that the triazole amide substituent ablates GATA4–NKX2-5 inhibitory activity, meaning the compound is unsuitable for cardiac PPI applications where the diethylaminophenyl analog is active, but may confer orthogonal target selectivity for other screening cascades.
- [1] Välimäki, M. J.; et al. Discovery of Small Molecules Targeting the Synergy of Cardiac Transcription Factors GATA4 and NKX2-5. J. Med. Chem. 2017, 60 (18), 7781–7798. View Source
- [2] Välimäki, M. J.; et al. Synthesis, Identification, and Structure–Activity Relationship Analysis of GATA4 and NKX2-5 Protein–Protein Interaction Modulators. J. Med. Chem. 2019, 62 (17), 8284–8310 (Table 1: Activities of Derivatives with Diverse Southern Parts at 10 µM). View Source
